2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)
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Overview
Description
2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) typically involves esterification reactions. The process begins with the reaction of 2-ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diol with 2-methylpentadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis, releasing the corresponding alcohols and acids. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(((3-(2-methylaziridin-1-yl)propanoyl)oxy)methyl)propane-1,3-diyl bis(3-(2-methylaziridin-1-yl)propanoate)
- 2-Ethyl-2-(((3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate)
- 2,2-bis[[(2-methyl-1-oxopentadecyl)oxy]methyl]propane-1,3-diyl bis(2-methylpentadecanoate)
Uniqueness
What sets 2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) apart from similar compounds is its specific ester configuration, which imparts unique physical and chemical properties. This configuration enhances its stability and reactivity, making it particularly useful in applications requiring high-performance materials .
Properties
CAS No. |
53896-07-4 |
---|---|
Molecular Formula |
C54H104O6 |
Molecular Weight |
849.4 g/mol |
IUPAC Name |
2,2-bis(2-methylpentadecanoyloxymethyl)butyl 2-methylpentadecanoate |
InChI |
InChI=1S/C54H104O6/c1-8-12-15-18-21-24-27-30-33-36-39-42-48(5)51(55)58-45-54(11-4,46-59-52(56)49(6)43-40-37-34-31-28-25-22-19-16-13-9-2)47-60-53(57)50(7)44-41-38-35-32-29-26-23-20-17-14-10-3/h48-50H,8-47H2,1-7H3 |
InChI Key |
HGLWYROWDXYWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C(=O)OCC(CC)(COC(=O)C(C)CCCCCCCCCCCCC)COC(=O)C(C)CCCCCCCCCCCCC |
Origin of Product |
United States |
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